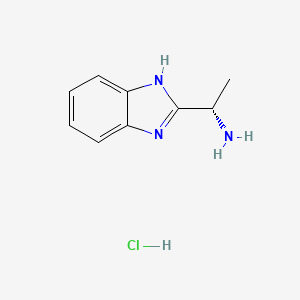(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride
CAS No.: 925689-54-9
Cat. No.: VC4355481
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 925689-54-9 |
|---|---|
| Molecular Formula | C9H13Cl2N3 |
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 |
| Standard InChI Key | JVEWMMVTBRJLKK-ILKKLZGPSA-N |
| Isomeric SMILES | C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |
| SMILES | CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzimidazole ring fused with an ethylamine group, where the chiral center at the ethylamine carbon confers stereochemical specificity. The (S)-configuration is confirmed by its InChIKey (JVEWMMVTBRJLKK-ILKKLZGPSA-N), which differentiates it from the R-enantiomer (InChIKey HFHWHWCRHSKBOZ-FYZOBXCZSA-N) . The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical formulations.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃Cl₂N₃ | |
| Molecular Weight | 234.12 g/mol | |
| CAS Number | 925689-54-9 | |
| IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)ethanamine; dihydrochloride | |
| SMILES | CC@@HN.Cl.Cl |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
-
Chiral Introduction: Resolution of racemic ethylamine intermediates using chiral auxiliaries or enzymatic methods to isolate the S-enantiomer .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production
Parchem and VulcanChem list this compound as a research-grade material, indicating its use in small-scale pharmaceutical development . The lack of large-scale production data suggests it remains a niche compound, primarily utilized in asymmetric catalysis and preclinical studies.
Biological and Pharmacological Applications
Asymmetric Synthesis
The chiral ethylamine moiety positions this compound as a ligand in transition-metal catalysis. For example, it could facilitate enantioselective hydrogenation or cross-coupling reactions, critical in producing optically active pharmaceuticals.
Comparative Analysis with Structural Analogs
Table 2: Enantiomeric and Non-Chiral Variants
The S-enantiomer’s dihydrochloride form enhances aqueous solubility compared to the R-form , a critical factor in drug bioavailability.
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.
-
Catalytic Applications: Explore its utility in synthesizing enantiopure agrochemicals or APIs.
-
Toxicology Profiling: Establish LD₅₀ and NOAEL values for regulatory compliance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume